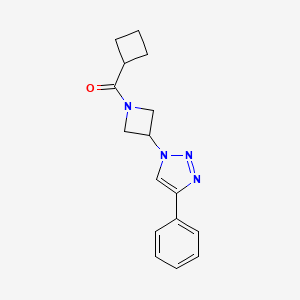![molecular formula C20H16Cl2N6O B2357550 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide CAS No. 890948-00-2](/img/structure/B2357550.png)
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for similar compounds often involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with a chloroalkane followed by a coupling reaction with an amine derivative. The resulting intermediate is then subjected to reduction and acylation reactions to yield the final product.Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and impart diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and can involve multiple steps. These can include condensation, cyclization, alkylation, reduction, and acylation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific compound. For example, some compounds in this class have been found to have a melting point of 265–266 °C .Scientific Research Applications
Antitumor Activity
Pyrazolo[3,4-d]pyrimidines, a class to which the compound belongs, have been found to exhibit significant antitumor activity. Research has demonstrated the effectiveness of these compounds against various cell lines, particularly certain derivatives displaying potent inhibitory activity against tumor cells. For example, one study found that 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone showed remarkable effectiveness across multiple cell lines (Kandeel et al., 2012). Similarly, other derivatives have been synthesized and tested for their anticancer properties, with notable success in inhibiting tumor growth in specific cancer cell lines (Abdellatif et al., 2014).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have also been identified as a general class of compounds with affinity for A1 adenosine receptors. Studies exploring the synthesis and adenosine receptor affinity of these compounds have been conducted, examining various substitutions and their effects on receptor activity (Harden et al., 1991). These findings suggest potential applications in neurological or cardiovascular disorders where adenosine receptors play a crucial role.
Antimicrobial Activity
Some pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial properties, which suggests potential applications in treating infections. For example, specific derivatives have shown higher antimicrobial activity than certain reference drugs, indicating their potential as effective antimicrobial agents (Hafez et al., 2016).
Enzymatic Activity
Compounds within this class have also shown effects on enzyme activity, particularly in enhancing the reactivity of specific enzymes. This suggests possible applications in biochemical research or therapeutic interventions where enzyme modulation is required (Abd & Gawaad, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potency against cdk2 and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cell cycle arrest and induction of apoptosis within HCT cells . This leads to a decrease in cell proliferation, as evidenced by the compound’s cytotoxic activities against various cell lines .
properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-2-12-3-5-13(6-4-12)20(29)27-26-18-15-10-25-28(19(15)24-11-23-18)14-7-8-16(21)17(22)9-14/h3-11H,2H2,1H3,(H,27,29)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBKRTPACQLHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2357469.png)

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357478.png)


![4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline](/img/structure/B2357486.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2357487.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2357489.png)